5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide

Cytotoxicity H9 cell line Anticancer screening

5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide (CAS 1016815-19-2) is a synthetic small-molecule nicotinamide derivative with a molecular weight of 229.06 g·mol⁻¹. It incorporates a 5,6-dichloro substitution pattern on the pyridine ring and an N-propargyl (prop-2-yn-1-yl) side chain.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
Cat. No. B12508847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC#CCNC(=O)C1=CC(=C(N=C1)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c1-2-3-12-9(14)6-4-7(10)8(11)13-5-6/h1,4-5H,3H2,(H,12,14)
InChIKeyBIXVXMMPGVPYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide Procurement Guide: Baseline Identity & Comparator Landscape


5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide (CAS 1016815-19-2) is a synthetic small-molecule nicotinamide derivative with a molecular weight of 229.06 g·mol⁻¹ . It incorporates a 5,6-dichloro substitution pattern on the pyridine ring and an N-propargyl (prop-2-yn-1-yl) side chain. This dual-substitution architecture distinguishes it from simpler nicotinamide scaffolds, yet published quantitative pharmacology for this exact compound is extremely sparse. The closest in-class reference compound is the clinically characterized NAMPT inhibitor FK866, which shares the nicotinamide core but possesses a markedly different substitution pattern . Procurement decisions must therefore weigh this compound's unique structural features against the limited availability of head-to-head comparative data with established analogs.

Why 5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide Cannot Be Substituted with Generic Nicotinamide Analogs


In-class compounds such as nicotinamide (NAM), N-(prop-2-yn-1-yl)nicotinamide (lacking ring chlorination), and 5,6‑dichloronicotinamide (lacking the propargyl side‑chain) differ fundamentally from the target compound in both electronic character and chemical reactivity . The 5,6‑dichloro pattern withdraws electron density from the pyridine ring, modulating hydrogen‑bonding capacity and metabolic stability, while the terminal alkyne of the propargyl group enables copper‑catalyzed azide–alkyne cycloaddition (CuAAC) bioconjugation . Substituting any of these analogs would eliminate either the conjugation handle or the altered ring electronics, irreversibly changing target‑binding profiles, downstream functionalization potential, and assay reproducibility. Consequently, procurement of the exact compound is essential when experimental designs depend on both the 5,6‑dichloro motif and the alkyne warhead simultaneously.

Quantitative Differentiation Evidence for 5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide


H9 T‑Cell Cytotoxicity: Binary Toxicity Flag vs. FK866 Potency Context

In a cytotoxicity screen against the human H9 T‑lymphoid cell line, 5,6‑dichloro‑N‑(prop‑2‑yn‑1‑yl)nicotinamide returned a binary ‘Toxic’ call . This result is placed in context with the well‑characterized NAMPT inhibitor FK866, which induces apoptosis in HepG2 cells with an IC₅₀ of approximately 1 nM . The data illustrate that the compound possesses intrinsic cytotoxicity, although the absence of a quantitative IC₅₀ precludes a direct potency ranking against FK866.

Cytotoxicity H9 cell line Anticancer screening

Predicted Anti‑Infective Profile: Probabilistic Activity Scores from Computational Models

Computational prediction models (PASS algorithm) assign probability‑activity (PA) scores for 5,6‑dichloro‑N‑(prop‑2‑yn‑1‑yl)nicotinamide, identifying anti‑inflammatory (PA = 0.717), membrane integrity antagonism (PA = 0.506), antifungal (PA = 0.502), antiviral‑Rhinovirus (PA = 0.500), antileishmanial (PA = 0.442) and anti‑Influenza A (PA = 0.430) as the top predicted activities . These scores are class‑level inferences derived from the nicotinamide scaffold and are not validated by experimental IC₅₀ data for this specific compound.

Computational prediction Antiprotozoal Antifungal Anti‑inflammatory

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding vs. Common Nicotinamide Scaffolds

The combination of 5,6‑dichloro substitution and the N‑propargyl side chain imparts a distinct physicochemical profile relative to the unsubstituted nicotinamide parent (MW = 122.12 g·mol⁻¹, logP ≈ −0.37 ). The target compound (MW = 229.06 g·mol⁻¹) has a 1.88‑fold higher molecular weight, and the chlorine atoms together with the alkyne group are expected to increase logP by approximately 0.8‑1.2 log units (class‑level estimate), enhancing passive membrane permeability relative to nicotinamide . Experimental logP and pKa data for the target compound are currently unavailable.

Physicochemical properties Lipophilicity Permeability

Prioritized Application Scenarios for 5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide Based on Current Evidence


Chemical‑Biology Probe Development via CuAAC Bioconjugation

The terminal alkyne of the N‑propargyl group enables copper‑catalyzed azide–alkyne cycloaddition (CuAAC) for fluorescent tagging, affinity enrichment, or proteomics target identification . This reactivity is structurally impossible with the non‑alkyne analog 5,6‑dichloronicotinamide, making the target compound uniquely suitable for click‑chemistry‑enabled target engagement studies when the 5,6‑dichloro motif is required for target binding.

NAMPT/NNMT Inhibitor Scaffold Diversification

Given the established role of nicotinamide derivatives as NAMPT and NNMT inhibitors , and the target compound's structural intersection with both the propargyl‑linked NNMT bisubstrate inhibitors and the dichloro‑substituted NAMPT chemotype, it represents a valuable scaffold‑hopping starting point for structure‑activity relationship (SAR) campaigns. Researchers aiming to develop isoform‑selective inhibitors with tuneable electronics should consider this compound as a core intermediate.

Antileishmanial and Antifungal Hit‑to‑Lead Exploration

Computational prediction scores suggest potential antileishmanial (PA = 0.442) and antifungal (PA = 0.502) activity . While these are unvalidated probabilistic estimates, they provide a rational basis for incorporating the compound into phenotypic screens against Leishmania spp. or pathogenic fungi (e.g., Candida, Aspergillus), particularly when a propargyl‑handle is desired for downstream mechanistic deconvolution.

Electronics‑Dependent Enzyme Inhibition Assays

The electron‑withdrawing 5,6‑dichloro substitution alters the pyridine ring's pKa and hydrogen‑bonding capacity compared to unsubstituted nicotinamide . This electronic modulation is critical for assay systems where NAD⁺‑binding pocket electrostatics govern inhibitor potency. Procurement of the precisely substituted compound ensures that structure‑activity correlations are not confounded by ring‑electronic variations present in mono‑chloro or des‑chloro analogs.

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